2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzylthio group attached to the imidazole ring, which imparts unique chemical and physical properties. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Mechanism of Action
Target of Action
It is known that the 1,3,4-oxadiazole nucleus, a similar structure, is a biologically-important heterocycle with numerous and diverse biological activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, are known to have chemotherapeutic activities .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to have anti-cancer, anti-microbial, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
1,3,4-oxadiazole derivatives are known to have chemotherapeutic activities , suggesting that they may have cytotoxic effects on cancer cells.
Action Environment
The synthesis of similar compounds involves specific environmental conditions, such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 5-phenyl-1H-imidazole.
Thioether Formation: The 4-bromobenzyl bromide is reacted with a thiol compound, such as thiophenol, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). This reaction forms the 4-bromobenzylthio intermediate.
Imidazole Coupling: The 4-bromobenzylthio intermediate is then coupled with 5-phenyl-1H-imidazole under basic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or dimethyl sulfoxide (DMSO), and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazole derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-((4-bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure with an oxadiazole ring instead of an imidazole ring.
4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Contains a triazole ring and pyridine moiety.
Uniqueness
2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific combination of a bromobenzylthio group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its antiproliferative, antifungal, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a 5-phenyl and 4-bromobenzyl thio substituent on the imidazole ring. Its synthesis typically involves the reaction of 4-bromobenzyl chloride with appropriate thiol derivatives followed by cyclization to form the imidazole ring.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazole derivatives against various cancer cell lines. The compound This compound has been evaluated for its ability to inhibit cell growth, particularly in breast cancer (MDA-MB-231) and other tumor cell lines.
Case Study: Antiproliferative Effects
In a comparative study, various imidazole derivatives were tested for their IC50 values against MDA-MB-231 cells:
Compound | IC50 (µM) | Cell Line |
---|---|---|
2g | 16.38 | MDA-MB-231 |
4f | 18.53 | HeLa |
2 | >100 | MDA-MB-231 |
The results indicated that 2g exhibited significant antiproliferative activity with an IC50 value of 16.38 µM , while other derivatives showed varying degrees of effectiveness, with some being less active (>100 µM) .
The mechanism by which these compounds induce apoptosis appears to involve disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c. This cascade activates caspases, ultimately resulting in programmed cell death .
Antifungal Activity
In addition to anticancer properties, This compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Antifungal Efficacy Table
The following table summarizes antifungal activity observed in various studies:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
2g | Candida albicans | 64 |
2g | Aspergillus niger | 64 |
Control | Amikacin | <64 |
These findings suggest that the compound possesses moderate antifungal properties, comparable to established antifungal agents .
Enzyme Inhibition Studies
Another significant aspect of the biological activity of This compound is its role as an enzyme inhibitor. Specifically, it has been studied as a potential inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism.
Inhibition Data
A recent study reported that a derivative with a similar structure exhibited competitive inhibition against α-glucosidase with an IC50 value significantly lower than that of acarbose:
Compound | IC50 (µM) |
---|---|
6j (related) | 28.0 ± 0.6 |
Acarbose | 750.0 |
This indicates that derivatives with the bromobenzyl thio substitution may serve as promising leads for developing new antidiabetic agents .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYDGIOQDYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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